N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide
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Overview
Description
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an oxalamide group, which consists of two amide groups connected by an oxalyl group. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide typically involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with phenethylamine in the presence of an oxalyl chloride reagent. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the oxalamide by the addition of oxalyl chloride. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The purification of the compound is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The furan ring and oxalamide group enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide can be compared with other similar compounds, such as:
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxyethyl)oxalamide: Similar structure but with a methoxyethyl group instead of a phenethyl group.
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide: Contains a methoxybenzyl group, offering different chemical and biological properties.
Properties
IUPAC Name |
N'-[(2,5-dimethylfuran-3-yl)methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-10-15(13(2)22-12)11-19-17(21)16(20)18-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSPYBNEKPRTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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